Sulfadiazine
Sulfadiazine
Sulfadiazine is a sulfonamide consisting of pyrimidine with a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antimicrobial agent, an antiinfective agent, a coccidiostat, an antiprotozoal drug, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an EC 1.1.1.153 [sepiapterin reductase (L-erythro-7,8-dihydrobiopterin forming)] inhibitor, a xenobiotic, an environmental contaminant and a drug allergen. It is a member of pyrimidines, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide. It is a conjugate acid of a sulfadiazinate.
Sulfadiazine is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the prevention and treatment of certain types of bacterial infections, including the treatment of chancroid, Toxoplasma gondii encephalitis, urinary tract infections, and other infections.
Toxoplasma gondii encephalitis can be an opportunistic infection (OI) of HIV.
One of the short-acting sulfonamides used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections.
Sulfadiazine is a Sulfonamide Antibacterial.
Sulfadiazine is a sulfonamide antibacterial agent used in the therapy of mild-to-moderate infections due to sensitive organisms. Sulfadiazine, like other sulfonamides, is a well known cause of clinically apparent, idiosyncratic liver injury.
Sulfadiazine is a natural product found in Apis cerana with data available.
Sulfadiazine is a synthetic pyrimidinyl sulfonamide derivative, short-acting bacteriostatic Sulfadiazine inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. It is used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections. (NCI04)
One of the short-acting SULFONAMIDES used in combination with PYRIMETHAMINE to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections.
See also: Silver Sulfadiazine (has salt form); Sulfadiazine Sodium (has salt form); Sulfadiazine; Trimethoprim (component of) ... View More ...
Sulfadiazine is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the prevention and treatment of certain types of bacterial infections, including the treatment of chancroid, Toxoplasma gondii encephalitis, urinary tract infections, and other infections.
Toxoplasma gondii encephalitis can be an opportunistic infection (OI) of HIV.
One of the short-acting sulfonamides used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections.
Sulfadiazine is a Sulfonamide Antibacterial.
Sulfadiazine is a sulfonamide antibacterial agent used in the therapy of mild-to-moderate infections due to sensitive organisms. Sulfadiazine, like other sulfonamides, is a well known cause of clinically apparent, idiosyncratic liver injury.
Sulfadiazine is a natural product found in Apis cerana with data available.
Sulfadiazine is a synthetic pyrimidinyl sulfonamide derivative, short-acting bacteriostatic Sulfadiazine inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. It is used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections. (NCI04)
One of the short-acting SULFONAMIDES used in combination with PYRIMETHAMINE to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections.
See also: Silver Sulfadiazine (has salt form); Sulfadiazine Sodium (has salt form); Sulfadiazine; Trimethoprim (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
68-35-9
VCID:
VC0544111
InChI:
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)
SMILES:
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula:
C10H10N4O2S
Molecular Weight:
250.28 g/mol
Sulfadiazine
CAS No.: 68-35-9
Inhibitors
VCID: VC0544111
Molecular Formula: C10H10N4O2S
Molecular Weight: 250.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Sulfadiazine is a sulfonamide consisting of pyrimidine with a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antimicrobial agent, an antiinfective agent, a coccidiostat, an antiprotozoal drug, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an EC 1.1.1.153 [sepiapterin reductase (L-erythro-7,8-dihydrobiopterin forming)] inhibitor, a xenobiotic, an environmental contaminant and a drug allergen. It is a member of pyrimidines, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide. It is a conjugate acid of a sulfadiazinate. Sulfadiazine is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the prevention and treatment of certain types of bacterial infections, including the treatment of chancroid, Toxoplasma gondii encephalitis, urinary tract infections, and other infections. Toxoplasma gondii encephalitis can be an opportunistic infection (OI) of HIV. One of the short-acting sulfonamides used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections. Sulfadiazine is a Sulfonamide Antibacterial. Sulfadiazine is a sulfonamide antibacterial agent used in the therapy of mild-to-moderate infections due to sensitive organisms. Sulfadiazine, like other sulfonamides, is a well known cause of clinically apparent, idiosyncratic liver injury. Sulfadiazine is a natural product found in Apis cerana with data available. Sulfadiazine is a synthetic pyrimidinyl sulfonamide derivative, short-acting bacteriostatic Sulfadiazine inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. It is used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections. (NCI04) One of the short-acting SULFONAMIDES used in combination with PYRIMETHAMINE to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections. See also: Silver Sulfadiazine (has salt form); Sulfadiazine Sodium (has salt form); Sulfadiazine; Trimethoprim (component of) ... View More ... |
---|---|
CAS No. | 68-35-9 |
Product Name | Sulfadiazine |
Molecular Formula | C10H10N4O2S |
Molecular Weight | 250.28 g/mol |
IUPAC Name | 4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
Standard InChI | InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14) |
Standard InChIKey | SEEPANYCNGTZFQ-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES | C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Appearance | Solid powder |
Melting Point | 255.5 dec °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 6.01e-01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Sulfadiazine Sulfadiazine, Zinc Sulfazin Sulfazine Sulphadiazine Zinc Sulfadiazine |
Reference | 1: Rashaan ZM, Krijnen P, Klamer RR, Schipper IB, Dekkers OM, Breederveld RS. Nonsilver treatment vs. silver sulfadiazine in treatment of partial-thickness burn wounds in children: a systematic review and meta-analysis. Wound Repair Regen. 2014 Jul-Aug;22(4):473-82. doi: 10.1111/wrr.12196. Review. PubMed PMID: 24899251. 2: Prosdocimi M, Bevilacqua C. Impaired wound healing in diabetes: the rationale for clinical use of hyaluronic acid plus silver sulfadiazine. Minerva Med. 2012 Dec;103(6):533-9. Review. PubMed PMID: 23229372. 3: Miller AC, Rashid RM, Falzon L, Elamin EM, Zehtabchi S. Silver sulfadiazine for the treatment of partial-thickness burns and venous stasis ulcers. J Am Acad Dermatol. 2012 May;66(5):e159-65. doi: 10.1016/j.jaad.2010.06.014. Epub 2010 Aug 17. Review. PubMed PMID: 20724028. 4: Fuller FW. The side effects of silver sulfadiazine. J Burn Care Res. 2009 May-Jun;30(3):464-70. doi: 10.1097/BCR.0b013e3181a28c9b. Review. PubMed PMID: 19349889. 5: Petersen E, Schmidt DR. Sulfadiazine and pyrimethamine in the postnatal treatment of congenital toxoplasmosis: what are the options? Expert Rev Anti Infect Ther. 2003 Jun;1(1):175-82. Review. PubMed PMID: 15482110. 6: Catalano-Pons C, Bargy S, Schlecht D, Tabone MD, Deschênes G, Bensman A, Ulinski T. Sulfadiazine-induced nephrolithiasis in children. Pediatr Nephrol. 2004 Aug;19(8):928-31. Epub 2004 Jun 17. Review. PubMed PMID: 15206032. 7: Chung JY, Herbert ME. Myth: silver sulfadiazine is the best treatment for minor burns. West J Med. 2001 Sep;175(3):205-6. Review. PubMed PMID: 11527855; PubMed Central PMCID: PMC1071544. 8: Becker K, Jablonowski H, Häussinger D. Sulfadiazine-associated nephrotoxicity in patients with the acquired immunodeficiency syndrome. Medicine (Baltimore). 1996 Jul;75(4):185-94. Review. PubMed PMID: 8699959. 9: Frenia ML, Schauben P. Use of silver sulfadiazine in Stevens-Johnson syndrome. Ann Pharmacother. 1994 Jun;28(6):736-7. Review. PubMed PMID: 7919562. 10: Fuller FW, Parrish M, Nance FC. A review of the dosimetry of 1% silver sulfadiazine cream in burn wound treatment. J Burn Care Rehabil. 1994 May-Jun;15(3):213-23. Review. PubMed PMID: 8056810. 11: Kronawitter U, Jakob K, Zoller WG, Rauh G, Goebel FD. [Acute kidney failure caused by sulfadiazine stones. A complication of the therapy of toxoplasmosis in AIDS]. Dtsch Med Wochenschr. 1993 Nov 19;118(46):1683-6. Review. German. PubMed PMID: 8243240. 12: Simon DI, Brosius FC 3rd, Rothstein DM. Sulfadiazine crystalluria revisited. The treatment of Toxoplasma encephalitis in patients with acquired immunodeficiency syndrome. Arch Intern Med. 1990 Nov;150(11):2379-84. Review. PubMed PMID: 2241449. 13: Bocchiotti G, Robotti E. [The use of a topical antibacterial agent (silver sulfadiazine) on soft-tissue wounds]. Minerva Chir. 1990 May 15;45(9):677-81. Review. Italian. PubMed PMID: 2202932. 14: Gilman TM, Boylen CT, Sattler FR. Pyrimethamine-sulfadiazine for treating Pneumocystis carinii pneumonia and toxoplasmosis in AIDS. Clin Pharm. 1989 Feb;8(2):84, 87. Review. PubMed PMID: 2645082. 15: Gambaro MG, Genoni P, Berra D. [A sulfadiazine-tetroxoprim combination (co-tetroxazine) in the treatment of the acute exacerbation of chronic bronchitis]. Minerva Med. 1988 Jul;79(7):563-8. Review. Italian. PubMed PMID: 3043259. 16: Hoffmann S. Silver sulfadiazine: an antibacterial agent for topical use in burns. A review of the literature. Scand J Plast Reconstr Surg. 1984;18(1):119-26. Review. PubMed PMID: 6377481. |
PubChem Compound | 5215 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume